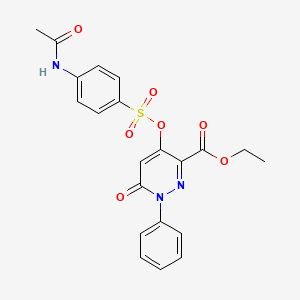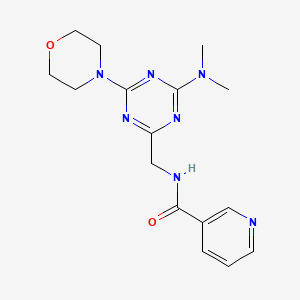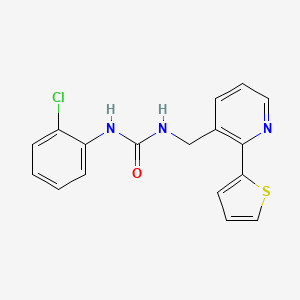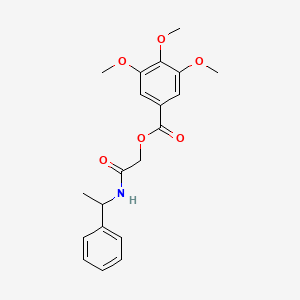
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a chemical compound that is widely used in scientific research to study the MAP kinase signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PD98059 is a potent inhibitor of the MAP kinase pathway and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Geometry
Research into the crystal structure and molecular geometry of related purine derivatives, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals typical geometries of the purine fused-ring system. These studies highlight the importance of molecular conformation in understanding the potential interactions and stability of these compounds within biological systems (Karczmarzyk & Pawłowski, 1997).
Potential Bronchodilator Agents
Investigations into beta-diketone and 3,5-dimethyl isoxazole derivatives of theophylline have explored their potential as bronchodilator agents. This research underscores the chemical versatility of purine derivatives and their possible therapeutic applications, focusing on their mechanism of action in inhibiting bronchospasm induced by histamine (Akgün, Balkan, Erol, & Batu, 1998).
Anxiolytic Activity and Receptor Affinity
A study on 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives with anxiolytic activity delves into the synthesis, crystal structure, and structure-activity relationship of these compounds. It emphasizes their affinity for serotonin receptors, highlighting the potential of purine derivatives in modulating neurotransmitter systems (Chłoń-Rzepa et al., 2014).
Enantioselective Synthesis Applications
The enantioselective synthesis of α-hydroxy γ-butyrolactones from an ephedrine-derived morpholine-dione showcases the application of purine derivatives in organic synthesis, offering pathways to stereoselectively create complex molecules with potential pharmacological activities (Pansare, Shinkre, & Bhattacharyya, 2002).
Sulfur-Transfer Agents
Research on the preparation of sulfur-transfer agents, such as 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, indicates the role of purine derivatives in developing reagents for synthetic chemistry. These compounds facilitate the introduction of sulfur-containing functional groups, broadening the toolbox available for chemical synthesis (Klose, Reese, & Song, 1997).
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11(2)5-6-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-7-9-24-10-8-20/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVUERMQBGUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
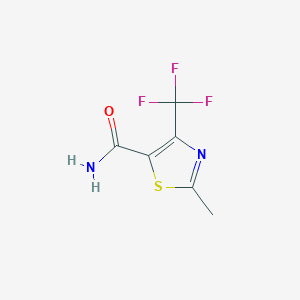
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)

![(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2589688.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
